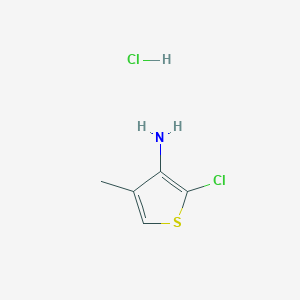
(4-Metoxi fenil)(4-(6-(piridin-2-ilamino)piridazin-3-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a pyridazin-3-amine moiety
Aplicaciones Científicas De Investigación
6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been known to targettyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.
Biochemical Pathways
Compounds that inhibit tyrosine kinases can affect a variety of cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases can lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl group. The final step involves the coupling of the pyridazin-3-amine moiety under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) or other transition metal catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of nitro groups results in the formation of amines .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound shares the piperazine and pyridine moieties but lacks the methoxybenzoyl group.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl)piperazin-1-yl: Similar in structure but contains an indazole ring instead of the pyridazin-3-amine moiety.
Uniqueness
6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-17-7-5-16(6-8-17)21(28)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-4-2-3-11-22-18/h2-11H,12-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLKFHLXUBFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)




![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)
![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2468807.png)

![4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2468812.png)
![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)

![Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2468816.png)
![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)
